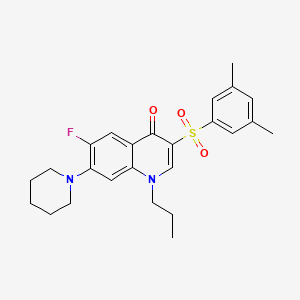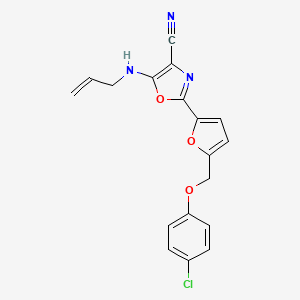![molecular formula C21H17FN2O2S2 B3412349 4-benzyl-3-[(3-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 932968-65-5](/img/structure/B3412349.png)
4-benzyl-3-[(3-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
説明
The compound “4-benzyl-3-[(3-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a derivative of 1,2,4-benzothiadiazine 1,1-dioxide . The 1,2,4-benzothiadiazine 1,1-dioxide derivatives have been used in human therapy as diuretic and antihypertensive agents . They combine the structural features of two compound families, which led to their more intensive research since the 1960s .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine 1,1-dioxide derivatives has been a subject of research for many years . A variety of synthetic strategies have been employed, including ring closure, alkylation, acylation, reduction, and ring contraction . A formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate has been reported as a unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other 1,2,4-benzothiadiazine 1,1-dioxide derivatives. The benzothiadiazine ring is a key structural feature, and the presence of the benzyl and fluorobenzyl groups at the 3 and 4 positions respectively, along with the sulfur atom, would be expected to influence the compound’s properties .作用機序
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .
Biochemical Pathways
Based on the reported biological activities of similar compounds, it can be inferred that this compound may interact with various biochemical pathways related to its antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation activities .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may have various effects at the molecular and cellular level, depending on its specific targets and mode of action .
生化学分析
Biochemical Properties
4-benzyl-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with KATP channels, which are involved in regulating insulin release from pancreatic beta cells . The compound’s interaction with these channels can modulate their activity, leading to changes in insulin secretion. Additionally, it may interact with AMPA receptors, influencing neurotransmission and synaptic plasticity .
Cellular Effects
The effects of 4-benzyl-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with KATP channels can affect cellular energy metabolism and insulin secretion in pancreatic beta cells . Furthermore, its potential interaction with AMPA receptors can impact neuronal cell signaling and plasticity, which are critical for learning and memory .
Molecular Mechanism
At the molecular level, 4-benzyl-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione exerts its effects through specific binding interactions with biomolecules. It can bind to KATP channels, leading to their inhibition or activation, depending on the cellular context . This binding can result in changes in cellular ion flux and membrane potential, ultimately influencing insulin secretion. Additionally, its interaction with AMPA receptors can modulate synaptic transmission by altering receptor conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-benzyl-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of 4-benzyl-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione vary with different dosages in animal models. At lower doses, it can modulate KATP channel activity and insulin secretion without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
4-benzyl-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence key metabolic processes . For instance, its interaction with KATP channels can affect glucose metabolism and insulin secretion .
Transport and Distribution
The transport and distribution of 4-benzyl-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical and cellular effects, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of 4-benzyl-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity. For example, its presence in the plasma membrane can facilitate its interaction with KATP channels and AMPA receptors .
特性
IUPAC Name |
4-benzyl-3-[(3-fluorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S2/c22-18-10-6-9-17(13-18)15-27-21-23-28(25,26)20-12-5-4-11-19(20)24(21)14-16-7-2-1-3-8-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRTXTDXZBODLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-Acetyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3412278.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3412280.png)


![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B3412303.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-(4-isopropoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3412311.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B3412314.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B3412320.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B3412336.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B3412341.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B3412352.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3412373.png)